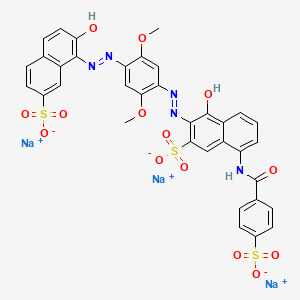

Trisodium 4-hydroxy-3-((4-((2-hydroxy-7-sulphonato-1-naphthyl)azo)-2,5-dimethoxyphenyl)azo)-8-((4-sulphonatobenzoyl)amino)naphthalene-2-sulphonate

Description

Trisodium 4-hydroxy-3-((4-((2-hydroxy-7-sulphonato-1-naphthyl)azo)-2,5-dimethoxyphenyl)azo)-8-((4-sulphonatobenzoyl)amino)naphthalene-2-sulphonate is a highly sulfonated, polyaromatic azo dye characterized by two azo (-N=N-) linkages, multiple sulfonate (-SO₃⁻) groups, and naphthalene-derived aromatic systems. The sodium counterions enhance its water solubility, making it suitable for industrial dyeing applications, particularly in textiles and inks. The presence of methoxy (-OCH₃) and hydroxy (-OH) substituents may influence its chelation properties and stability under varying pH conditions.

Properties

CAS No. |

94248-92-7 |

|---|---|

Molecular Formula |

C35H24N5Na3O14S3 |

Molecular Weight |

903.8 g/mol |

IUPAC Name |

trisodium;4-hydroxy-3-[[4-[(2-hydroxy-7-sulfonatonaphthalen-1-yl)diazenyl]-2,5-dimethoxyphenyl]diazenyl]-8-[(4-sulfonatobenzoyl)amino]naphthalene-2-sulfonate |

InChI |

InChI=1S/C35H27N5O14S3.3Na/c1-53-29-17-27(30(54-2)16-26(29)37-39-32-23-14-21(56(47,48)49)12-6-18(23)9-13-28(32)41)38-40-33-31(57(50,51)52)15-24-22(34(33)42)4-3-5-25(24)36-35(43)19-7-10-20(11-8-19)55(44,45)46;;;/h3-17,41-42H,1-2H3,(H,36,43)(H,44,45,46)(H,47,48,49)(H,50,51,52);;;/q;3*+1/p-3 |

InChI Key |

LQDNEQHVPZXQCH-UHFFFAOYSA-K |

Canonical SMILES |

COC1=CC(=C(C=C1N=NC2=C(C=CC3=C2C=C(C=C3)S(=O)(=O)[O-])O)OC)N=NC4=C(C=C5C(=C4O)C=CC=C5NC(=O)C6=CC=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Biological Activity

Trisodium 4-hydroxy-3-((4-((2-hydroxy-7-sulphonato-1-naphthyl)azo)-2,5-dimethoxyphenyl)azo)-8-((4-sulphonatobenzoyl)amino)naphthalene-2-sulphonate is a complex azo dye with significant potential in various biological applications. Its intricate structure, characterized by multiple functional groups, contributes to its solubility and reactivity in biological systems.

- Molecular Formula : C35H24N5Na3O14S3

- Molecular Weight : 903.8 g/mol

- CAS Number : 94248-92-7

The compound is notable for its high water solubility, attributed to the presence of sulfonate groups, which enhances its applicability in aqueous environments.

Antioxidant Properties

Research indicates that azo compounds can exhibit antioxidant activities. This compound has been shown to scavenge free radicals effectively, thus potentially protecting cells from oxidative stress. This property is particularly significant in the context of diseases where oxidative damage plays a crucial role.

Cytotoxicity and Anticancer Activity

Several studies have explored the cytotoxic effects of various azo dyes on cancer cell lines. The compound has demonstrated selective cytotoxicity against certain cancer types, leading to apoptosis in malignant cells while sparing normal cells. This selectivity is believed to stem from its ability to interfere with cellular signaling pathways essential for cancer cell survival .

Interaction with Biomolecules

The interaction of this compound with biomolecules such as proteins and nucleic acids has been investigated. The compound can form complexes with various biomolecules, which may alter their function and stability. These interactions are crucial for understanding its potential therapeutic applications and mechanisms of action .

Study on Antioxidant Activity

A recent study evaluated the antioxidant capacity of the compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Results indicated a significant reduction in DPPH radical concentration upon treatment with the compound, suggesting its efficacy as an antioxidant agent.

| Concentration (µM) | DPPH Reduction (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

This data highlights the dose-dependent antioxidant activity of the compound.

Cytotoxicity Assessment

In vitro studies using MTT assays on human cancer cell lines (e.g., HeLa and MCF7) revealed that the compound exhibited IC50 values ranging from 20 to 40 µM. These findings suggest a promising anticancer potential that warrants further investigation.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF7 | 30 |

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Key Azo Dyes

| Property | Trisodium Target Compound | Acid Red 88 | Direct Blue 1 |

|---|---|---|---|

| Azo Groups | 2 | 1 | 2 |

| Sulfonate Groups | 3 | 2 | 4 |

| λmax (nm) | ~520 | ~480 | ~600 |

| Water Solubility (g/L) | >100 | ~50 | >200 |

Research Findings and Gaps

- Stability : Methoxy groups may improve thermal stability, but photodegradation studies are needed .

- Toxicity: No direct data exists; in silico models (e.g., similarity-based virtual screening ) suggest low bioactivity due to high polarity.

- Analytical Challenges : SPE and LC-MS methods (as in ) require optimization to resolve this compound from complex matrices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.